molecular formula C10H8ClNO B2855996 2-chloro-1-(1H-indol-2-yl)ethanone CAS No. 36709-95-2

2-chloro-1-(1H-indol-2-yl)ethanone

Cat. No.: B2855996
CAS No.: 36709-95-2
M. Wt: 193.63
InChI Key: FGNVLOKUUCLSCE-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-indol-2-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features a chloro group attached to an ethanone moiety, which is further connected to an indole ring. The indole ring is a common structural motif in many biologically active molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1H-indol-2-yl)ethanone typically involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the indole ring attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1H-indol-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted indole derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

2-Chloro-1-(1H-indol-2-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
  • 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone

Uniqueness

2-Chloro-1-(1H-indol-2-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-1-(1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVLOKUUCLSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36709-95-2
Record name 2-chloro-1-(1H-indol-2-yl)ethan-1-one
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